furan-2-yl(1H-indol-3-yl)methanone
Overview
Description
Furan-2-yl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C13H9NO2 . It has a molecular weight of 211.22 g/mol . The compound is part of a class of organic compounds known as indoles, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of furan-2-yl(1H-indol-3-yl)methanone consists of a furan ring attached to an indole ring via a methanone group . The InChI string for this compound is InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H .Physical And Chemical Properties Analysis
Furan-2-yl(1H-indol-3-yl)methanone has a molecular weight of 211.22 g/mol and a molecular formula of C13H9NO2 . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 46 Ų .Scientific Research Applications
Anticancer Activity
Furan derivatives have been reported to exhibit anticancer properties. For instance, certain indolyl and oxochromenyl xanthenone derivatives have shown promising results in molecular docking studies as anti-HIV-1 agents, with specific compounds demonstrating significant anticancer activity .
Antimicrobial Potential
Some indole derivatives have been found to possess good antimicrobial potential. This includes activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, using reference drugs like ciprofloxacin for comparison .
Anti-inflammatory and Analgesic Activities
Indole derivatives have also been associated with anti-inflammatory and analgesic effects. Certain compounds have shown these activities along with a low ulcerogenic index when compared with standard drugs like indomethacin and celecoxib .
Antibacterial Activity
Recent advances in the synthesis of novel furan derivatives have led to the creation of compounds with antibacterial activity. For example, a series of nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized, showing promise as antibacterial agents .
Mechanism of Action
Target of Action
Furan-2-yl(1H-indol-3-yl)methanone is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives have been found to possess various biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
furan-2-yl(1H-indol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXEAXRPSISJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359318 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(1H-indol-3-yl)methanone | |
CAS RN |
169772-66-1 | |
Record name | furan-2-yl(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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